2,4-dichloro-N'-[(1Z)-3-methylcyclohexylidene]benzohydrazide
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Overview
Description
2,4-dichloro-N’-[(1Z)-3-methylcyclohexylidene]benzohydrazide is an organic compound with the molecular formula C14H16Cl2N2O. It is a derivative of benzohydrazide and is characterized by the presence of two chlorine atoms at the 2 and 4 positions of the benzene ring, and a hydrazone linkage with a 3-methylcyclohexylidene group .
Preparation Methods
The synthesis of 2,4-dichloro-N’-[(1Z)-3-methylcyclohexylidene]benzohydrazide typically involves the condensation reaction between 2,4-dichlorobenzohydrazide and 3-methylcyclohexanone. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,4-dichloro-N’-[(1Z)-3-methylcyclohexylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to a hydrazine derivative.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-dichloro-N’-[(1Z)-3-methylcyclohexylidene]benzohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N’-[(1Z)-3-methylcyclohexylidene]benzohydrazide involves its interaction with specific molecular targets. The hydrazone linkage allows it to form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, the compound’s structure enables it to interact with cellular membranes, potentially disrupting their function and leading to cell death .
Comparison with Similar Compounds
2,4-dichloro-N’-[(1Z)-3-methylcyclohexylidene]benzohydrazide can be compared with other similar compounds, such as:
2,4-dichloro-N’-[(1Z)-1-naphthylmethylene]benzohydrazide: This compound has a naphthylmethylene group instead of a 3-methylcyclohexylidene group, which may result in different chemical and biological properties.
2,4-dichloro-N’-[(1-hydroxy-2-naphthyl)methylene]benzohydrazide: The presence of a hydroxy group in this compound can enhance its reactivity and potential biological activity.
Properties
Molecular Formula |
C14H16Cl2N2O |
---|---|
Molecular Weight |
299.2 g/mol |
IUPAC Name |
2,4-dichloro-N-[(Z)-(3-methylcyclohexylidene)amino]benzamide |
InChI |
InChI=1S/C14H16Cl2N2O/c1-9-3-2-4-11(7-9)17-18-14(19)12-6-5-10(15)8-13(12)16/h5-6,8-9H,2-4,7H2,1H3,(H,18,19)/b17-11- |
InChI Key |
RFGKKNUOIUWWBY-BOPFTXTBSA-N |
Isomeric SMILES |
CC1CCC/C(=N/NC(=O)C2=C(C=C(C=C2)Cl)Cl)/C1 |
Canonical SMILES |
CC1CCCC(=NNC(=O)C2=C(C=C(C=C2)Cl)Cl)C1 |
Origin of Product |
United States |
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